molecular formula C13H13NO B108392 m-(p-Toluidino)phenol CAS No. 61537-49-3

m-(p-Toluidino)phenol

Cat. No. B108392
CAS RN: 61537-49-3
M. Wt: 199.25 g/mol
InChI Key: TWYLNUMRYUFZIN-UHFFFAOYSA-N
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Patent
US06919357B2

Procedure details

A reaction mixture of p-toluidine (13.4 g, 126.2 mol), resorcinol (10 g, 90.8 mmol) and p-toluidine HCl (1.3 g, 9.0 mmol) was heated at 160° C. for 48 h with an oil bath. After cooling to room temperature, the reaction mixture in 500 mL of diethyl ether was treated with 2N NaOH to give precipitated materials and filtered under reduced pressure. The collected solid was treated with glacial acetic acid until completely dissolved, and the solution was extracted with diethyl ether (2×200 mL). The ether layer was washed with water (2×150 mL), dried over MgSO4, and concentrated under reduced pressure to give a dark-brown oil, which was purified by flash column chromatography using EtOAc/hexane (40:60). The resulting oil was crystallized from CH2Cl2/hexane to yield 13.4 g (74%) of the title compound as a dark brown solid. Mp 86-88° C. (lit 91° C. )
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.[C:9]1([CH:16]=[CH:15][CH:14]=[C:12](O)[CH:11]=1)[OH:10].Cl.NC1C=CC(C)=CC=1.[OH-].[Na+]>C(OCC)C>[CH3:8][C:5]1[CH:6]=[CH:7][C:2]([NH:1][C:12]2[CH:11]=[C:9]([OH:10])[CH:16]=[CH:15][CH:14]=2)=[CH:3][CH:4]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
13.4 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C
Name
Quantity
10 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
1.3 g
Type
reactant
Smiles
Cl.NC1=CC=C(C=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
precipitated materials
FILTRATION
Type
FILTRATION
Details
filtered under reduced pressure
ADDITION
Type
ADDITION
Details
The collected solid was treated with glacial acetic acid
DISSOLUTION
Type
DISSOLUTION
Details
until completely dissolved
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with diethyl ether (2×200 mL)
WASH
Type
WASH
Details
The ether layer was washed with water (2×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a dark-brown oil, which
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography
CUSTOM
Type
CUSTOM
Details
The resulting oil was crystallized from CH2Cl2/hexane

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)NC=1C=C(C=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 13.4 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.